molecular formula C12H15ClN2 B1407110 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride CAS No. 31788-76-8

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride

Cat. No.: B1407110
CAS No.: 31788-76-8
M. Wt: 222.71 g/mol
InChI Key: AITVTRCXQSCBKC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from broader research efforts in organic synthesis focusing on pyrrolidine derivatives and their pharmaceutical applications. The compound belongs to the class of acetonitriles that are substituted with aromatic and heterocyclic groups, with the pyrrolidine moiety suggesting potential psychoactive properties similar to other compounds containing pyrrolidine derivatives. Historical development of related compounds can be traced through patent filings and scientific literature, indicating the relevance of this structural motif in research and development contexts.

The synthesis methodologies for pyrrolidine-containing acetonitriles have evolved significantly over the decades, with early work focusing on basic synthetic approaches that have since been refined through advanced organic chemistry techniques. The compound has been referenced in various scientific literature and patent filings, demonstrating its continued importance in pharmaceutical research pipelines. The historical trajectory of this compound reflects broader trends in medicinal chemistry toward developing more sophisticated heterocyclic structures with enhanced biological activity profiles.

Research into pyrrolidine derivatives gained momentum in the mid-20th century as scientists began to understand the unique pharmacological properties conferred by the pyrrolidine ring system. The incorporation of nitrile functional groups into these structures represented a significant advancement, as the nitrile moiety provides opportunities for further chemical modification and biological activity modulation. This historical context positions this compound as part of a continuing evolution in pharmaceutical chemistry.

Nomenclature and Synonyms

The systematic nomenclature for this compound reflects the compound's complex structural features, incorporating multiple functional groups and ring systems. Related compounds in this family exhibit various nomenclatural forms depending on the specific stereochemistry and substitution patterns present. For instance, the closely related compound 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride carries the Chemical Abstracts Service number 1375473-53-2 and represents a structural isomer with different connectivity.

The molecular formula for the pyrrolidin-2-yl variant is C12H15ClN2 with a molecular weight of 222.71 grams per mole. Alternative systematic names include phenyl(2-pyrrolidinyl)acetonitrile hydrochloride, reflecting the standard nomenclature conventions for pyrrolidine-containing compounds. The International Union of Pure and Applied Chemistry naming system provides the most precise designation, though various commercial suppliers may use simplified or trade names for practical purposes.

Structural variants within this compound family include different positional isomers where the pyrrolidine ring connects through different positions. The 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile variant, with Chemical Abstracts Service number 31466-31-6, represents the nitrogen-linked isomer with molecular formula C12H14N2 and molecular weight 186.25 grams per mole. These nomenclatural distinctions are crucial for understanding the specific biological and chemical properties of each variant, as minor structural changes can significantly impact pharmacological activity and synthetic utility.

Relevance in Contemporary Chemical Research

Contemporary chemical research has positioned this compound and its structural analogs as important scaffolds in medicinal chemistry applications. The compound serves as a versatile intermediate in the synthesis of more complex molecules with potential pharmacological activities, particularly functioning as a precursor for developing integrin inhibitors. This application has gained significant attention in pharmaceutical research, especially for compounds under investigation for treating idiopathic pulmonary fibrosis and related pathological conditions.

Recent research developments have highlighted the compound's role in the synthesis of potassium channel modulators, specifically targeting voltage-gated potassium channels of the Kv7 family. A comprehensive study published in the biomedical literature demonstrated that related pyrrolidine-containing compounds can function as potent inhibitors of specific potassium channel subtypes, with some variants showing remarkable selectivity profiles. The research revealed that structural modifications to the pyrrolidine ring system and adjacent functional groups can dramatically alter the compound's biological activity, sometimes resulting in complete mode switches from inhibition to activation of target channels.

The pharmaceutical industry has shown increasing interest in pyrrolidine-based acetonitriles due to their potential applications in central nervous system drug development. Research has demonstrated that compounds in this family can exhibit high brain penetration capabilities, with brain-to-plasma ratios exceeding unity in preclinical studies. This pharmacokinetic profile makes these compounds particularly attractive for neurological applications, despite challenges related to metabolic stability that require careful optimization during drug development processes.

Contemporary synthetic methodologies have also advanced significantly, with researchers developing more efficient routes for producing these compounds with high purity and yield. Advanced analytical techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy have enabled detailed characterization of these compounds and their metabolites. These technological advances have facilitated more comprehensive understanding of structure-activity relationships within this compound family, leading to more rational approaches to drug design and optimization.

Properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITVTRCXQSCBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride generally involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . One common method includes the reaction of phenylacetonitrile with pyrrolidine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis of Antidepressants

One of the primary applications of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride is in the synthesis of antidepressant molecules. The compound serves as a building block in metal-catalyzed reactions aimed at developing novel antidepressants that exhibit rapid onset, minimal side effects, and improved cognitive function. The pyrrolidine ring enhances the compound's ability to interact with various biological targets, which is crucial for therapeutic efficacy.

Pharmacological Research

Research indicates that this compound may possess potential therapeutic properties due to its interaction with specific molecular targets. Ongoing studies are investigating its pharmacological effects, particularly in the context of neuropharmacology and drug discovery. The ability to modulate protein and enzyme functions through binding interactions makes it a valuable candidate for further exploration in drug development.

Analytical Techniques

In forensic science, this compound is utilized in analytical techniques such as gas chromatography and mass spectrometry. These methods are employed to identify and quantify known stimulants in forensic samples, contributing significantly to forensic toxicology. The compound's structural similarities to known stimulants enhance its utility in identifying substances in toxicological analyses.

Building Block for Bioactive Molecules

The compound acts as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure allows for diverse modifications, making it suitable for creating complex organic compounds in both academic and industrial settings.

Optimization for Large-scale Production

In industrial contexts, large-scale synthesis of this compound typically involves optimizing reaction conditions to maximize yield and purity. This often includes purification processes such as recrystallization or chromatography to obtain the final product in its hydrochloride form .

Mechanism of Action

The mechanism of action of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its biological activity, allowing it to bind to specific proteins and enzymes, thereby modulating their function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 2-phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences Hazard Profile (GHS)
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile HCl C₁₁H₁₅N₂Cl 210.71 Nitrile, phenyl, pyrrolidine Reference compound Likely H315, H319, H335 (analogous to )
2-(Pyridin-4-yl)acetonitrile hydrochloride C₇H₇ClN₂ 154.60 Nitrile, pyridine Pyridine instead of phenyl/pyrrolidine H302+H312+H332, H315, H319, H335
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl C₁₃H₁₈ClNO₂ 255.74 Ester, phenyl, pyrrolidine Ester replaces nitrile Research use only; hazardous

Key Observations :

  • Functional Group Impact : The nitrile group in the target compound offers synthetic versatility (e.g., hydrolysis to carboxylic acids), whereas the ester in the methyl acetate analog may act as a prodrug .
  • Molecular Weight : Higher molecular weight in the methyl acetate derivative (255.74 vs. 210.71) correlates with increased steric bulk, affecting solubility and pharmacokinetics.

Biological Activity

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride (CAS No. 31788-76-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Phenyl Group : Provides aromatic characteristics.
  • Pyrrolidine Ring : Enhances binding affinity to biological targets.
  • Acetonitrile Moiety : Contributes to solubility and reactivity.

The molecular formula is C13H16ClN\text{C}_{13}\text{H}_{16}\text{ClN} with a molecular weight of approximately 222.72 g/mol. It typically appears as a white crystalline powder, soluble in water and organic solvents.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The pyrrolidine ring enhances its ability to modulate enzyme functions, making it a valuable scaffold for drug discovery .

Key Mechanisms:

  • Protein Binding : The compound binds to various proteins, influencing their activity.
  • Enzyme Modulation : It has been shown to affect enzyme kinetics and pathways, particularly in the context of neuropharmacology.

Biological Activity

Research indicates that this compound has potential therapeutic properties, particularly in the development of antidepressants and stimulants. Its structural similarity to known psychoactive compounds suggests it may exhibit stimulant effects .

Antidepressant Applications

The compound serves as a building block for synthesizing novel antidepressants with improved efficacy and reduced side effects. Studies have highlighted its role in enhancing cognitive functions when incorporated into drug formulations.

Forensic Applications

In forensic toxicology, it aids in the identification and quantification of stimulants, contributing significantly to analytical techniques like gas chromatography and mass spectrometry.

Research Findings

A summary of relevant studies is provided below:

Study ReferenceFindingsBiological Activity
Investigated as a precursor for antidepressant synthesis.Potential antidepressant activity.
High-throughput screening revealed selective inhibition of KCNQ2 channels (IC50 = 69 nM).Neuropharmacological effects.
Examined antibacterial properties of pyrrolidine derivatives; related structural analogs showed activity against various bacterial strains.Antimicrobial potential.

Case Study 1: Antidepressant Development

In a study focused on synthesizing antidepressants, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated rapid onset of action and low side effects compared to traditional antidepressants.

Case Study 2: Forensic Analysis

In forensic applications, the compound was employed to develop analytical methods for detecting stimulants in biological samples. Its high sensitivity allowed for effective quantification, aiding in toxicological assessments.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride?

  • Methodological Answer : Utilize statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) refines optimal conditions . Quantum chemical calculations (e.g., density functional theory) may predict intermediate stability and transition states, guiding synthetic routes .

Q. How can researchers address the lack of solubility data for this compound in aqueous systems?

  • Methodological Answer : Perform solubility determination via gravimetric analysis (saturation shake-flask method) or spectrophotometric quantification. A tiered approach:

MethodAdvantagesLimitations
GravimetricHigh accuracy for low solubilityTime-intensive
HPLC/UV-VisRapid, suitable for dilute solutionsRequires calibration standards
Refer to safety protocols (e.g., PPE, fume hoods) during handling due to unknown reactivity .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer : Combine orthogonal methods:

  • NMR (¹H/¹³C): Confirm molecular structure and detect impurities.
  • HPLC-MS : Quantify purity and identify byproducts.
  • X-ray crystallography : Resolve stereochemistry if crystalline .
    Cross-validate results with elemental analysis (C, H, N, Cl) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction pathways for analogous pyrrolidine derivatives?

  • Methodological Answer : Apply ab initio molecular dynamics (AIMD) to simulate reaction mechanisms under varying conditions. For example, discrepancies in solvent effects (polar vs. nonpolar) can be tested by comparing computed activation energies with experimental kinetics data . Meta-analyses of published datasets (e.g., Arrhenius parameters) may reconcile conflicting mechanistic proposals .

Q. What strategies mitigate interference from hydrochloride counterions during spectroscopic analysis?

  • Methodological Answer :

  • Ion-exchange chromatography : Separate the free base from HCl prior to analysis.
  • Solid-state NMR : Directly probe the hydrochloride salt’s structure without dissolution artifacts.
  • DFT calculations : Model salt-specific vibrational modes (e.g., IR/Raman) to distinguish counterion effects .

Q. How should researchers design experiments to study degradation products under varying pH conditions?

  • Methodological Answer : Use accelerated stability testing:

ConditionpH RangeTemperatureAnalysis
Acidic1–340°CLC-MS for nitrile hydrolysis products
Neutral6–825°CNMR for dimerization/oxidation
Include radical scavengers (e.g., BHT) to isolate pH-specific vs. oxidative degradation pathways .

Data Contradiction & Validation

Q. What systematic approaches reconcile conflicting solubility data across studies?

  • Methodological Answer : Conduct interlaboratory validation using standardized protocols (e.g., OECD 105). Apply multivariate analysis to identify variables (e.g., ionic strength, temperature control) causing discrepancies. Publish raw datasets with metadata (e.g., equipment calibration logs) to enhance reproducibility .

Q. How can impurity profiles from different synthetic routes be compared quantitatively?

  • Methodological Answer : Develop a impurity mapping workflow:

HPLC-DAD/HRMS : Catalog impurities ≥0.1% abundance.

PCA (Principal Component Analysis) : Statistically cluster impurities by synthetic method.

Toxicological profiling : Use in silico tools (e.g., DEREK Nexus) to prioritize high-risk impurities for further study .

Safety & Compliance

Q. What safety protocols are critical for handling this compound given limited reactivity data?

  • Methodological Answer : Adopt precautionary measures:

  • Reactivity screening : Perform small-scale tests for exothermic decomposition (DSC/TGA).
  • Ventilation : Use local exhaust ventilation during synthesis to mitigate inhalation risks .
    Document all procedures in alignment with institutional chemical hygiene plans .

Tables for Reference

Table 1 : Key Analytical Techniques for Purity Assessment

TechniqueApplicationDetection Limit
HPLC-ELSDNon-UV active impurities0.05%
ICP-MSHeavy metal residues1 ppb
2D-NMRStereochemical impurities0.1%

Table 2 : Computational Tools for Reaction Design

ToolApplicationReference
GaussianTransition state optimization
COSMO-RSSolvent selection
ChemAxonRetrosynthetic planning

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.